Physicochemical Profile vs. 5,6-Dimethylbenzotriazole
The 2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole scaffold is a more complex, higher-molecular-weight heterocycle than the commercially ubiquitous 5,6-dimethylbenzotriazole (CAS 4184-79-6). The computed density of the target compound is 1.6 ± 0.1 g/cm³ , compared to a predicted density of 1.217 ± 0.06 g/cm³ for 5,6-dimethylbenzotriazole . The predicted boiling point of 493.2 ± 37.0 °C (at 760 mmHg) substantially exceeds that of 5,6-dimethylbenzotriazole (373.5 ± 11.0 °C predicted) , consistent with the larger, more polarizable fused-ring system. These differences are relevant for applications requiring thermal stability or specific volatility profiles.
| Evidence Dimension | Computed density |
|---|---|
| Target Compound Data | 1.6 ± 0.1 g/cm³ (predicted) |
| Comparator Or Baseline | 5,6-Dimethylbenzotriazole: 1.217 ± 0.06 g/cm³ (predicted) |
| Quantified Difference | ~0.38 g/cm³ higher density (approximately 31% higher) |
| Conditions | Computed/predicted values from vendor and database sources |
Why This Matters
Higher density and boiling point indicate stronger intermolecular interactions and greater thermal stability, which can be decisive for high-temperature processing or applications requiring low volatility.
